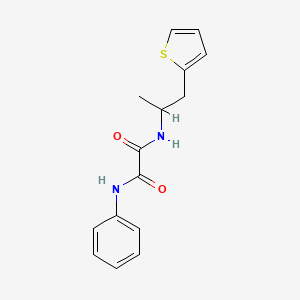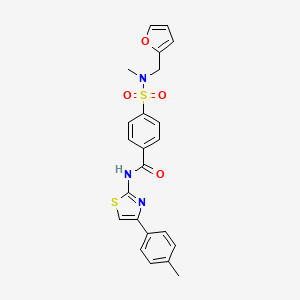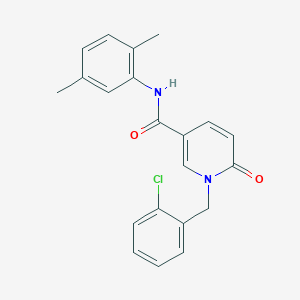![molecular formula C18H18Cl2N2O3S B2364538 4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide CAS No. 337922-10-8](/img/structure/B2364538.png)
4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly referred to as CCPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a sulfonamide derivative of phenyl-containing chloro-substituted pyrrolidinyl ethylbenzene, and is used as a research tool to study various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Chemical Structure and Potential Medicinal Applications
The compound 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide, like its related structures, has been studied for its chemical properties, particularly focusing on its hydrogen bonding characteristics and potential for medicinal applications. For instance, Siddiqui et al. (2008) explored the hydrogen bonding in similar sulfonamide groups, highlighting their potential in forming polymeric chains, which could be significant in medicinal chemistry (Siddiqui et al., 2008).
Synthesis for Drug Development
The synthesis processes involving compounds like 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide are of interest in the context of drug development. Cheng De-ju (2015) discusses the synthesis of methylbenzenesulfonamide antagonists, potentially useful in HIV-1 infection prevention. This illustrates the relevance of such compounds in the synthesis of novel drugs (Cheng De-ju, 2015).
Photooxidation Studies
Photooxidation studies of compounds like 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide provide insights into their reactivity and stability. Miller and Crosby (1983) examined the photooxidation of similar compounds, yielding products like chloronitrosobenzene, which is significant in understanding the chemical behavior under certain conditions (Miller & Crosby, 1983).
Antimicrobial Activity
The antimicrobial activity of compounds structurally related to 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide is a key area of research. Gein et al. (2015) studied the antibacterial activity of similar compounds, demonstrating their potential use in fighting bacterial infections (Gein et al., 2015).
Propiedades
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-3-7-16(8-4-14)22(13-18(23)21-11-1-2-12-21)26(24,25)17-9-5-15(20)6-10-17/h3-10H,1-2,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFNVCFPOOITIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)

![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)
